Cas no 210108-90-0 ((2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate)

(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate structure
210108-90-0 structure
Product Name:(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate
CAS-Nr.:210108-90-0
MF:C37H48O14
MW:716.768632888794
CID:2841481
PubChem ID:102316418
Update Time:2025-04-21

(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate
    • Jatrophane 6
    • Jatrophane VI
    • [ "" ]
    • 3aH-Cyclopentacyclododecene-1,2,3a,4,9,10,11,13-octol, 1,2,3,4,5,8,9,10,11,12,13,13a-dodecahydro-2,5,8,8-tetramethyl-12-methylene-, 2,4,9,11,13-pentaacetate 1-benzoate, (1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-
    • AKOS040761927
    • DTXSID701098275
    • [(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
    • 210108-90-0
    • CS-0113229
    • Inchi: 1S/C37H48O14/c1-19-16-17-35(8,9)33(49-24(6)41)28(43)30(47-22(4)39)20(2)29(46-21(3)38)27-32(50-34(44)26-14-12-11-13-15-26)36(10,51-25(7)42)18-37(27,45)31(19)48-23(5)40/h11-17,19,27-33,43,45H,2,18H2,1,3-10H3/b17-16+/t19-,27-,28+,29-,30-,31-,32+,33+,36+,37+/m0/s1
    • InChI-Schlüssel: FPNGPBYYMDKBKJ-OHGSERNNSA-N
    • Lächelt: O[C@@]12[C@H]([C@@H](C)C=CC(C)(C)[C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]1[C@H]([C@@](C)(C2)OC(C)=O)OC(C1C=CC=CC=1)=O)OC(C)=O)OC(C)=O)O)OC(C)=O)OC(C)=O |t:5|

Berechnete Eigenschaften

  • Genaue Masse: 716.30400
  • Monoisotopenmasse: 716.304
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 14
  • Schwere Atomanzahl: 51
  • Anzahl drehbarer Bindungen: 13
  • Komplexität: 1390
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 10
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 1
  • Topologische Polaroberfläche: 198A^2
  • XLogP3: 3.1

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 721.7±60.0 °C at 760 mmHg
  • Flammpunkt: 211.3±26.4 °C
  • Löslichkeit: Fast unlöslich (0,045 g/l) (25°C),
  • PSA: 198.26000
  • LogP: 3.16080
  • Dampfdruck: 0.0±2.5 mmHg at 25°C

(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Sicherheitsinformationen

(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
J90920-5 mg
Jatrophane 6
210108-90-0
5mg
¥5600.0 2022-04-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4354-1 mg
Jatrophane VI
210108-90-0
1mg
¥2835.00 2022-04-26
TargetMol Chemicals
TN4354-5mg
Jatrophane VI
210108-90-0
5mg
¥ 3940 2024-07-20
TargetMol Chemicals
TN4354-5 mg
Jatrophane VI
210108-90-0 98%
5mg
¥ 3,940 2023-07-11
TargetMol Chemicals
TN4354-1 mL * 10 mM (in DMSO)
Jatrophane VI
210108-90-0 98%
1 mL * 10 mM (in DMSO)
¥ 6010 2023-09-15
TargetMol Chemicals
TN4354-1 ml * 10 mm
Jatrophane VI
210108-90-0
1 ml * 10 mm
¥ 6010 2024-07-20
A2B Chem LLC
AF36264-5mg
Jatrophane 6
210108-90-0 95%
5mg
$3080.00 2024-04-20

(2R,3R,3aS,4R,6S,7S,8S,12S,13S,13aR,E)-3-(benzoyloxy)-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-1H-cyclopenta[12]annulene-2,4,6,8,13-pentayl pentaacetate Verwandte Literatur

Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd